molecular formula C15H12ClN3O2 B5853439 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5853439
M. Wt: 301.73 g/mol
InChI Key: ZHSXSENBOMTCOL-UHFFFAOYSA-N
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Description

3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further substituted with a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it under strong reducing conditions.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorinated phenoxy group under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structural features.

Medicine:

  • Investigated for its potential as an antimicrobial or anticancer agent.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

    Material Science: It may act as a dopant or a structural component, influencing the properties of the material.

Comparison with Similar Compounds

  • 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-triazol-3-yl}pyridine
  • 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-thiadiazol-3-yl}pyridine

Uniqueness:

  • The oxadiazole ring in 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine provides unique electronic properties compared to triazole or thiadiazole analogs.
  • The presence of the chlorinated phenoxy group adds to its reactivity and potential for further functionalization.

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-10-7-12(4-5-13(10)16)20-9-14-18-15(19-21-14)11-3-2-6-17-8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSXSENBOMTCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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